

# X-ray crystal structure of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

**Cat. No.:** B183742

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A comparative guide to the crystal structures of substituted benzoic acid methyl ester derivatives is presented for researchers, scientists, and drug development professionals. This guide focuses on the X-ray crystallographic data of molecules related to **2-(aminosulfonyl)-4-iodobenzoic acid methyl ester**, providing a comparative analysis of their structural parameters.

## Comparative Analysis of Crystal Structures

The following table summarizes key crystallographic data for two derivatives of benzoic acid methyl ester. While the specific crystal structure for **2-(aminosulfonyl)-4-iodobenzoic acid methyl ester** is not publicly available, this comparison with structurally related compounds provides valuable insights into the effects of different substituents on the crystal packing and molecular geometry.

Parameter	Methyl 2-hydroxy-4-iodobenzoate[1]	Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate[2]
Chemical Formula	<chem>C8H7IO3</chem>	<chem>C16H16N2O5S</chem>
Molecular Weight	278.04 g/mol	348.37 g/mol
Crystal System	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c	P <sub>1</sub>
Unit Cell Dimensions	$a = 8.423(2) \text{ \AA}$ , $b = 16.035(5) \text{ \AA}$ , $c = 6.963(2) \text{ \AA}$ , $\beta = 112.50(1)^\circ$	$a = 9.1968(16) \text{ \AA}$ , $b = 11.078(2) \text{ \AA}$ , $c = 15.914(3) \text{ \AA}$ , $\alpha = 75.894(3)^\circ$ , $\beta = 87.124(3)^\circ$ , $\gamma = 84.123(3)^\circ$
Volume (Å <sup>3</sup> )	869.5(4)	1563.7(5)
Z	4	4
Temperature (K)	90	294(2)
Radiation	Mo K $\alpha$	Mo K $\alpha$

## Experimental Protocol: Single-Crystal X-ray Diffraction

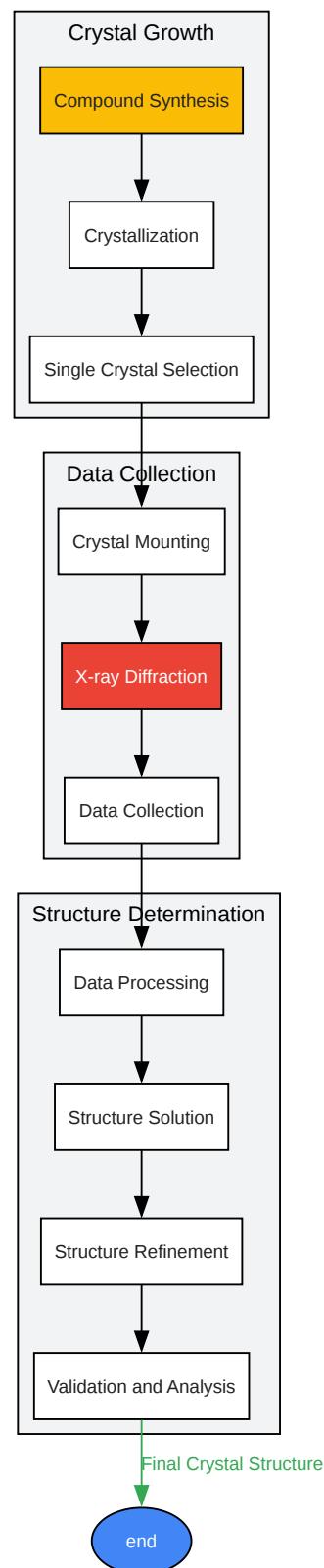
The determination of the crystal structure for small molecules like the ones presented here typically follows a standardized experimental workflow.[3][4][5]

- Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[3] This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For instance, crystals of methyl 2-hydroxy-4-iodobenzoate were obtained by slow evaporation from a benzene solution.[1]
- Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of

monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[3][4]

- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. This step also involves corrections for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often done using direct methods for small molecules. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

Below is a graphical representation of the experimental workflow for single-crystal X-ray diffraction.

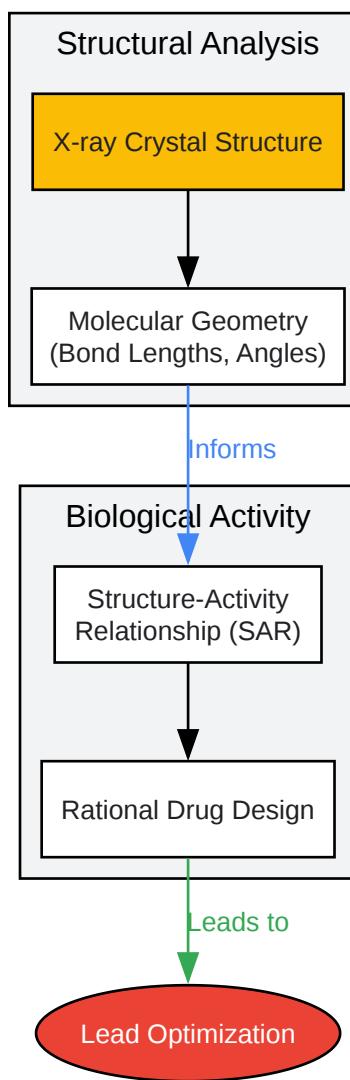


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Experimental workflow for single-crystal X-ray diffraction.

# Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is crucial in drug development as it elucidates the three-dimensional arrangement of atoms in a molecule. This information is fundamental for understanding structure-activity relationships (SAR), where the biological activity of a compound is correlated with its chemical structure.



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Relationship between crystal structure and drug design.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)